2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine
Overview
Description
2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, which are crucial factors in pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine typically involves the reaction of 4-fluoro-3-trifluoromethylphenol with ethylene oxide in the presence of a base to form the corresponding ether. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are employed under specific conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic effects, especially in the development of drugs with improved stability and bioavailability.
Industry: The compound is used in the production of agrochemicals, materials science, and other industrial applications where fluorinated compounds are valuable
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to altered biological activity. The trifluoromethyl group can also influence the compound’s lipophilicity, affecting its distribution and metabolism within biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the ethylamine moiety.
2-(Trifluoromethyl)phenoxy)ethanol: Similar structure but with a hydroxyl group instead of an amine.
4-Fluoro-3-trifluoromethylphenol: Contains both fluorine and trifluoromethyl groups but lacks the ethylamine chain.
Uniqueness
2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of pharmaceuticals and agrochemicals where stability, bioavailability, and specific interactions with biological targets are crucial .
Properties
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-8-2-1-6(15-4-3-14)5-7(8)9(11,12)13/h1-2,5H,3-4,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPPBUYQDXZSTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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